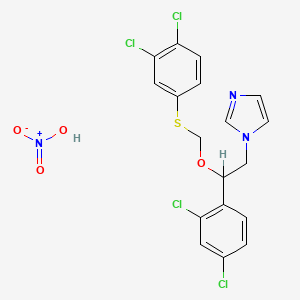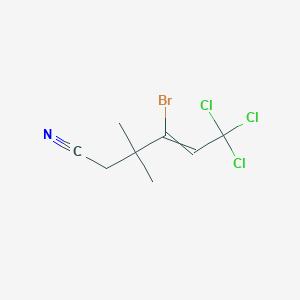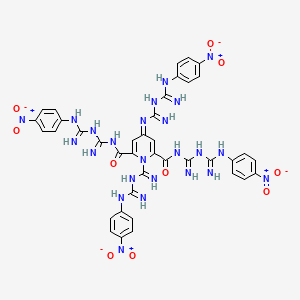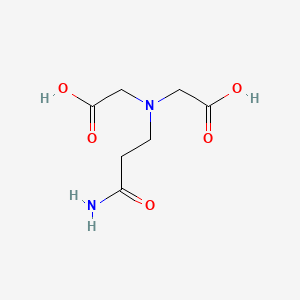
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- is a synthetic compound that belongs to the family of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a unique side chain that includes an oxopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- typically involves the reaction of glycine with specific reagents that introduce the oxopropyl and carboxymethyl groups. One common method is the use of a protecting group strategy to selectively modify the amino and carboxyl groups of glycine, followed by the introduction of the oxopropyl group through a series of chemical reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact molecular targets and pathways can vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Glycine: The simplest amino acid, lacking the oxopropyl and carboxymethyl groups.
Alanine: Another amino acid with a different side chain structure.
Serine: Contains a hydroxyl group in its side chain, offering different reactivity.
Uniqueness
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other amino acids may not be suitable.
Propiedades
Número CAS |
65756-66-3 |
|---|---|
Fórmula molecular |
C7H12N2O5 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-[(3-amino-3-oxopropyl)-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O5/c8-5(10)1-2-9(3-6(11)12)4-7(13)14/h1-4H2,(H2,8,10)(H,11,12)(H,13,14) |
Clave InChI |
ALIOIMRELZMHLE-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CC(=O)O)CC(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


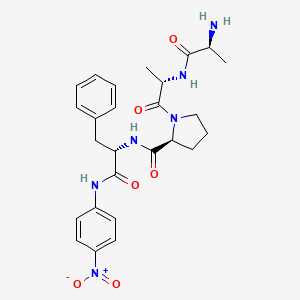
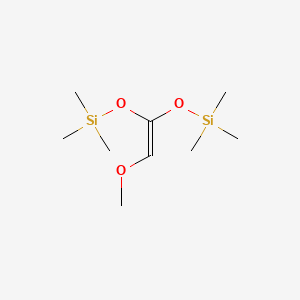

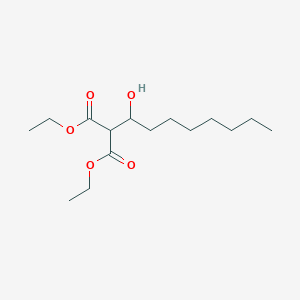
![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)

![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)

![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)

